molecular formula C11H12N2O3 B589734 (R)-5-(4-Hydroxyphenyl)-5-ethylhydantoin CAS No. 65567-33-1

(R)-5-(4-Hydroxyphenyl)-5-ethylhydantoin

Cat. No. B589734
CAS RN: 65567-33-1
M. Wt: 220.228
InChI Key: LZFIVJCLUUNXKT-LLVKDONJSA-N
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Description

“®-5-(4-Hydroxyphenyl)-5-ethylhydantoin” is a hydantoin derivative. Hydantoins are a class of compounds that have a five-membered imidazolidine ring structure. They are used in various applications, including as anticonvulsants in medicine .


Chemical Reactions Analysis

Hydantoins, including “®-5-(4-Hydroxyphenyl)-5-ethylhydantoin”, can undergo various chemical reactions, such as hydrolysis, reduction, and alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-5-(4-Hydroxyphenyl)-5-ethylhydantoin” would depend on its specific structure. Generally, hydantoins are solid at room temperature and are soluble in polar solvents .

Mechanism of Action

The mechanism of action of hydantoins is generally related to their ability to inhibit sodium channels, which decreases neuronal excitability. This makes them useful as anticonvulsants .

Future Directions

The future directions for research on “®-5-(4-Hydroxyphenyl)-5-ethylhydantoin” could include exploring its potential uses in medicine or other fields, studying its physical and chemical properties in more detail, and developing more efficient methods for its synthesis .

properties

IUPAC Name

(5R)-5-ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-2-11(9(15)12-10(16)13-11)7-3-5-8(14)6-4-7/h3-6,14H,2H2,1H3,(H2,12,13,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFIVJCLUUNXKT-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(C(=O)NC(=O)N1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653205
Record name (5R)-5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-(4-Hydroxyphenyl)-5-ethylhydantoin

CAS RN

65567-33-1
Record name (5R)-5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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